![molecular formula C18H16O8 B14718460 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione CAS No. 23099-35-6](/img/structure/B14718460.png)
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of multiple methoxy groups and a ketone functionality further enhances its chemical reactivity and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate naphthalene derivatives with furan precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of methoxy groups and the furan ring system contribute to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-3,4,5,6-tetramethoxynaphtho[2,3-b]furan-5,8-dione: A closely related compound with similar structural features but different substitution patterns.
Naphtho[2,3-b]furan-4,9-dione:
Uniqueness
2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
23099-35-6 |
|---|---|
Formule moléculaire |
C18H16O8 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
2-acetyl-3,4,6,7-tetramethoxybenzo[f][1]benzofuran-5,8-dione |
InChI |
InChI=1S/C18H16O8/c1-7(19)14-16(23-3)11-9(26-14)6-8-10(15(11)22-2)13(21)18(25-5)17(24-4)12(8)20/h6H,1-5H3 |
Clé InChI |
OXOOCQKTEYELPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(O1)C=C3C(=C2OC)C(=O)C(=C(C3=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


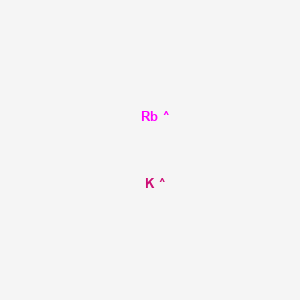
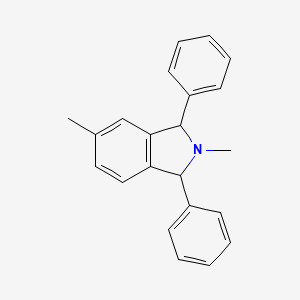


![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
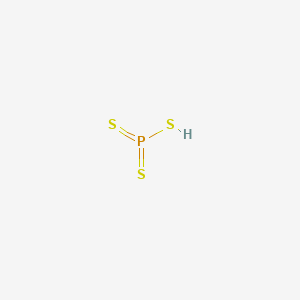

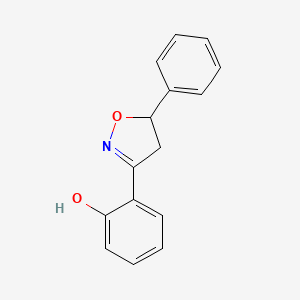


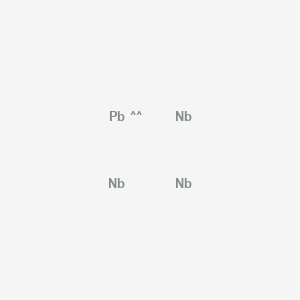
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
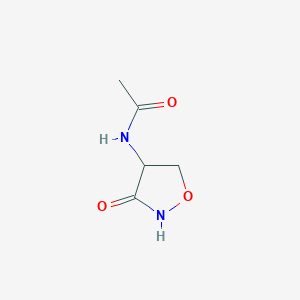
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
